molecular formula C17H32N2O3 B6698441 N-[4-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylamino]cyclohexyl]acetamide

N-[4-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylamino]cyclohexyl]acetamide

Cat. No.: B6698441
M. Wt: 312.4 g/mol
InChI Key: UQSKFKYRAQUISP-UHFFFAOYSA-N
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Description

N-[4-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylamino]cyclohexyl]acetamide is a complex organic compound with a unique structure that includes a cyclobutyl ring, an ethoxy group, and an acetamide moiety

Properties

IUPAC Name

N-[4-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylamino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O3/c1-5-22-15-10-17(21,16(15,3)4)11-18-13-6-8-14(9-7-13)19-12(2)20/h13-15,18,21H,5-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSKFKYRAQUISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(CNC2CCC(CC2)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylamino]cyclohexyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclobutyl ring, introduction of the ethoxy group, and subsequent functionalization to introduce the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylamino]cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the acetamide group can produce primary amines.

Scientific Research Applications

N-[4-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylamino]cyclohexyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylamino]cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutyl derivatives and acetamide-containing molecules. Examples include:

  • N-[4-[(3-methoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylamino]cyclohexyl]acetamide
  • N-[4-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylamino]cyclohexyl]propionamide

Uniqueness

N-[4-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylamino]cyclohexyl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

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